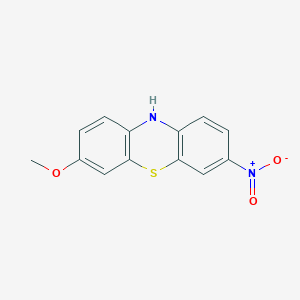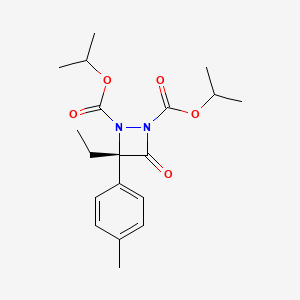
(S)-diisopropyl 3-ethyl-4-oxo-3-(p-tolyl)-1,2-diazetidine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-diisopropyl 3-ethyl-4-oxo-3-(p-tolyl)-1,2-diazetidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of diazetidines. These compounds are characterized by a four-membered ring containing two nitrogen atoms. The presence of the p-tolyl group and the diisopropyl ester functionalities make this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-diisopropyl 3-ethyl-4-oxo-3-(p-tolyl)-1,2-diazetidine-1,2-dicarboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong bases and specific catalysts to facilitate the formation of the diazetidine ring. The reaction conditions, such as temperature and solvent, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process. Purification steps, including crystallization and chromatography, are employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(S)-diisopropyl 3-ethyl-4-oxo-3-(p-tolyl)-1,2-diazetidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The diazetidine ring allows for substitution reactions where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
(S)-diisopropyl 3-ethyl-4-oxo-3-(p-tolyl)-1,2-diazetidine-1,2-dicarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (S)-diisopropyl 3-ethyl-4-oxo-3-(p-tolyl)-1,2-diazetidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The diazetidine ring plays a crucial role in this interaction, providing a unique binding mode that can modulate the target’s function. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
®-diisopropyl 3-ethyl-4-oxo-3-(p-tolyl)-1,2-diazetidine-1,2-dicarboxylate: The enantiomer of the compound, which may have different biological activities.
Diisopropyl 3-ethyl-4-oxo-3-(phenyl)-1,2-diazetidine-1,2-dicarboxylate: A similar compound with a phenyl group instead of a p-tolyl group.
Diisopropyl 3-ethyl-4-oxo-3-(m-tolyl)-1,2-diazetidine-1,2-dicarboxylate: A compound with a meta-tolyl group, which may exhibit different reactivity.
Uniqueness
The uniqueness of (S)-diisopropyl 3-ethyl-4-oxo-3-(p-tolyl)-1,2-diazetidine-1,2-dicarboxylate lies in its specific stereochemistry and the presence of the p-tolyl group
Propiedades
Fórmula molecular |
C19H26N2O5 |
|---|---|
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
dipropan-2-yl (3S)-3-ethyl-3-(4-methylphenyl)-4-oxodiazetidine-1,2-dicarboxylate |
InChI |
InChI=1S/C19H26N2O5/c1-7-19(15-10-8-14(6)9-11-15)16(22)20(17(23)25-12(2)3)21(19)18(24)26-13(4)5/h8-13H,7H2,1-6H3/t19-/m0/s1 |
Clave InChI |
OGWFJUWIADRFCX-IBGZPJMESA-N |
SMILES isomérico |
CC[C@@]1(C(=O)N(N1C(=O)OC(C)C)C(=O)OC(C)C)C2=CC=C(C=C2)C |
SMILES canónico |
CCC1(C(=O)N(N1C(=O)OC(C)C)C(=O)OC(C)C)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


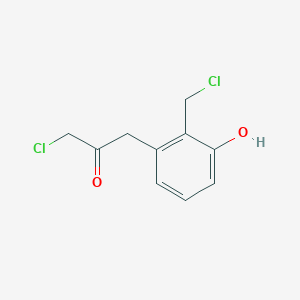
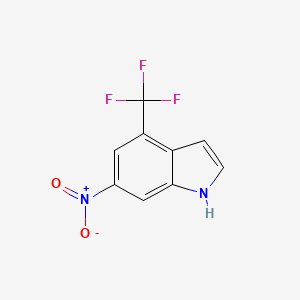
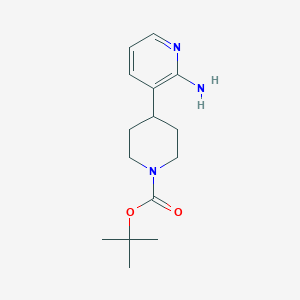
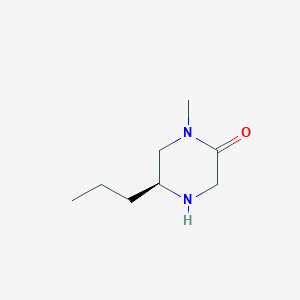
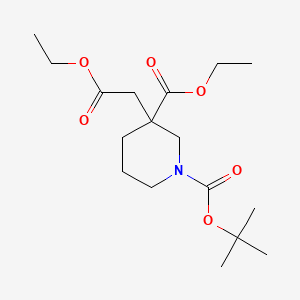
![copper;2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene](/img/structure/B14034799.png)


![1-[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl]benzimidazole](/img/structure/B14034809.png)

![ethyl 4-(2-(4-fluoro-2,6-dimethylphenoxy)-5-(2-hydroxypropan-2-yl)phenyl)-6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B14034824.png)


